molecular formula C17H25N7 B4626661 N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B4626661
M. Wt: 327.4 g/mol
InChI Key: QVUUNTDUKBZYLI-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that have garnered attention for their unique properties and potential applications across various fields, including materials science, pharmaceuticals, and agriculture. The structure of this compound suggests it could possess interesting biological activity and chemical reactivity, due to the presence of a triazine core, which is known for its versatility and reactivity, and a piperazine moiety, which is often seen in biologically active compounds.

Synthesis Analysis

The synthesis of related triazine derivatives involves multi-step chemical reactions, starting from basic building blocks like cyanamide, aromatic aldehydes, and an amine. Microwave irradiation has been used for the efficient synthesis of 1,3,5-triazine derivatives, demonstrating the utility of green chemistry principles in synthesizing complex molecules with reduced solvent use and shorter reaction times (Sadek et al., 2023).

Scientific Research Applications

Antimicrobial Activity

  • Novel triazole derivatives, including structures related to "N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine," have been synthesized and evaluated for antimicrobial activities. These compounds have shown promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Receptor Antagonist Studies

  • Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have been investigated as adenosine A2a receptor antagonists, showing potent and selective activity. This research is particularly relevant in the context of developing treatments for neurological disorders such as Parkinson's disease (Vu et al., 2004).

Synthesis and Application in Material Science

  • The compound has been utilized as a precursor in the synthesis of novel materials. For instance, novel piperazinylo bisaryl hydrazino-S-triazine derivatives have been synthesized and explored as curing agents for epoxy resins, demonstrating the chemical's versatility in material science applications (Chaudhari, 2009).

Biological Evaluation

  • Aryl(thio)carbamoyl derivatives of piperazines have been synthesized and evaluated for their herbicidal and plant growth-regulating activities. This research provides insights into the potential agricultural applications of compounds structurally related to "N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine" (Stoilkova et al., 2014).

Novel Insecticides

  • Research into 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) and its derivatives has explored their use as novel insecticides, highlighting the compound's potential in developing new pest control strategies (Cai et al., 2010).

properties

IUPAC Name

2-N-(4-ethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-3-13-4-6-14(7-5-13)19-17-21-15(20-16(18)22-17)12-24-10-8-23(2)9-11-24/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUNTDUKBZYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

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